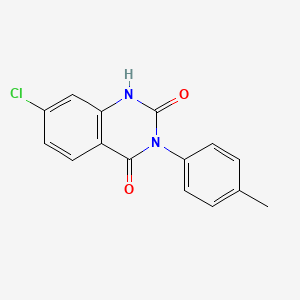
7-Chloro-3-(p-tolyl)quinazoline-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Chloro-3-(p-tolyl)quinazoline-2,4(1H,3H)-dione is a heterocyclic compound belonging to the quinazoline family Quinazolines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-3-(p-tolyl)quinazoline-2,4(1H,3H)-dione typically involves the reaction of 2-aminobenzamides with various reagents. One efficient approach is a one-pot intermolecular annulation reaction of o-amino benzamides and thiols. This method is notable for its good functional group tolerance, being transition metal and external oxidant-free, and ease of operation .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general principles of quinazoline synthesis can be applied. These methods often involve large-scale reactions under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
7-Chloro-3-(p-tolyl)quinazoline-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline oxides.
Reduction: Reduction reactions can modify the quinazoline ring, leading to different derivatives.
Substitution: Halogen substitution reactions are common, where the chlorine atom can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (MCPBA), and other peracids are commonly used.
Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride.
Substitution: Nucleophilic substitution reactions using various nucleophiles.
Major Products Formed
The major products formed from these reactions include quinazoline oxides, reduced quinazoline derivatives, and substituted quinazolines with different functional groups.
Scientific Research Applications
7-Chloro-3-(p-tolyl)quinazoline-2,4(1H,3H)-dione has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex quinazoline derivatives.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-Chloro-3-(p-tolyl)quinazoline-2,4(1H,3H)-dione involves its interaction with specific molecular targets. It can act as an enzyme inhibitor, binding to active sites and interfering with enzyme function. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Quinazoline-3-oxides: These compounds share a similar quinazoline core but differ in their oxidation state and functional groups.
2-Phenylquinazolin-4(3H)-one: Another quinazoline derivative with different substituents on the quinazoline ring.
Uniqueness
7-Chloro-3-(p-tolyl)quinazoline-2,4(1H,3H)-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
CAS No. |
61680-17-9 |
|---|---|
Molecular Formula |
C15H11ClN2O2 |
Molecular Weight |
286.71 g/mol |
IUPAC Name |
7-chloro-3-(4-methylphenyl)-1H-quinazoline-2,4-dione |
InChI |
InChI=1S/C15H11ClN2O2/c1-9-2-5-11(6-3-9)18-14(19)12-7-4-10(16)8-13(12)17-15(18)20/h2-8H,1H3,(H,17,20) |
InChI Key |
IEZSAVNEXQELLY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C3=C(C=C(C=C3)Cl)NC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-Amino-3-(pyrimidin-5-yl)-8H-indeno[1,2-c]thiophen-8-one](/img/structure/B11844305.png)
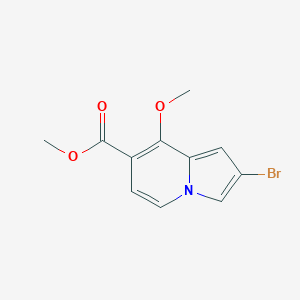
![3-[(Z)-(2-methoxyphenyl)methylideneamino]quinazolin-4-one](/img/structure/B11844328.png)
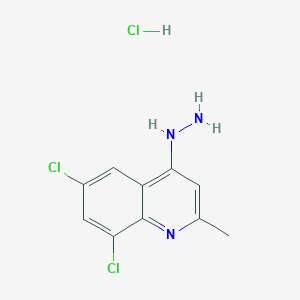
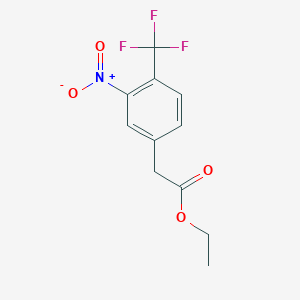
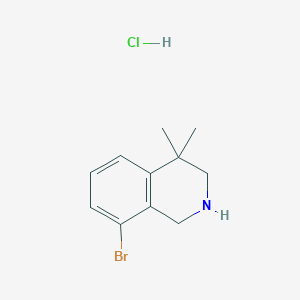
![tert-butyl N-methyl-N-[(3R,5R)-5-(trifluoromethyl)piperidin-3-yl]carbamate](/img/structure/B11844358.png)
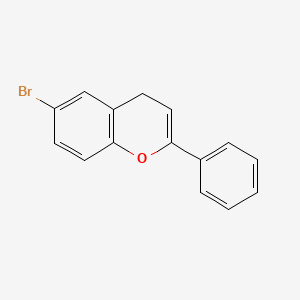

![tert-Butyl 2,6-diazaspiro[3.5]nonane-6-carboxylate acetate](/img/structure/B11844391.png)
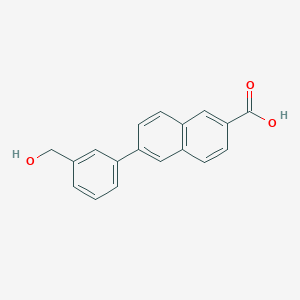
![Isoquino[3,4-b]phenanthridine](/img/structure/B11844399.png)

